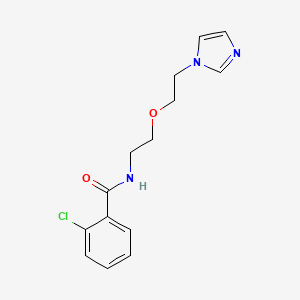

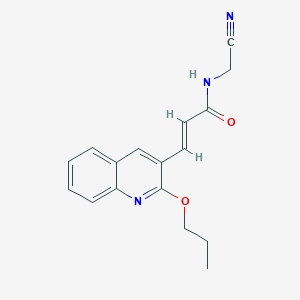

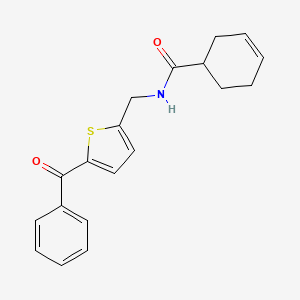

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of anion transporters and has been used to investigate the roles of these transporters in various physiological processes.

科学的研究の応用

Fluorescent Probes for Detection

Sulfonamide derivatives have been utilized in the development of fluorescent probes for the selective detection of thiophenols over aliphatic thiols. These probes have significant applications in chemical, biological, and environmental sciences for the sensitive and selective discrimination of toxic benzenethiols and biologically active aliphatic thiols. The design of such probes leverages intramolecular charge transfer pathways, enabling high sensitivity and selectivity in detection with applications in water sample analysis (Wang et al., 2012).

Electrochemical Studies

Electrochemical reduction studies of sulfonamide derivatives have provided valuable insights into the redox behavior of these compounds. Such studies are essential for understanding the electron-transfer processes that sulfonamides undergo, which is crucial for their applications in various electrochemical and redox-related applications (Santelices & Hawley, 1977).

Tautomeric Behavior Investigation

Research into the tautomeric behavior of sulfonamide derivatives, particularly those incorporating thiadiazole dioxides, sheds light on their molecular conformations or tautomeric forms, which are closely related to their pharmaceutical and biological activities. Such studies are crucial for the design of more effective pharmaceuticals, as they help understand how the structural features of sulfonamides influence their interaction with biological targets (Erturk et al., 2016).

Catalytic Reagents for Silylation

Sulfonamide compounds have also been explored as novel catalytic reagents for the silylation of alcohols, phenols, and thiols. This application is particularly relevant in synthetic chemistry, where sulfonamides can facilitate the introduction of silyl groups into various substrates, a crucial step in many synthesis and protection strategies (Ghorbani‐Vaghei et al., 2006).

Sulfonamide Synthesis through Electrochemical Methods

An environmentally benign electrochemical method for the synthesis of sulfonamides via oxidative coupling between thiols and amines represents a significant advancement in the field. This method is driven entirely by electricity, does not require sacrificial reagents or additional catalysts, and produces hydrogen as a byproduct, demonstrating the potential for sustainable and efficient synthesis of sulfonamide derivatives (Laudadio et al., 2019).

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S2/c1-9-3-4-12(7-10(9)2)19(16,17)13-11-5-6-18(14,15)8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKORENVXQPULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3,4-dimethylbenzene-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[(2-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2467097.png)

![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)

![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid ethyl ester](/img/structure/B2467102.png)

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)